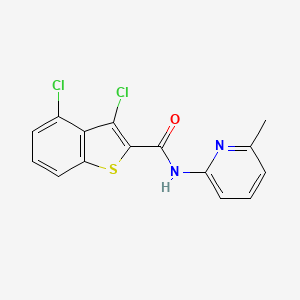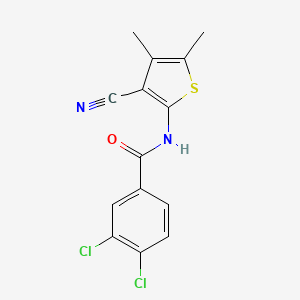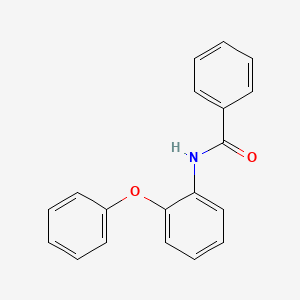methanone](/img/structure/B10973567.png)
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](5-cyclopropyl-1H-pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound featuring a unique structure that combines difluoromethyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of Difluoromethyl Groups: The difluoromethyl groups can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as bromodifluoromethane.
Hydroxylation: The hydroxyl group is typically introduced through selective oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Coupling with Cyclopropyl Pyrazole: The final step involves coupling the difluoromethylated pyrazole with a cyclopropyl-substituted pyrazole. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the difluoromethyl groups to methyl groups.
Substitution: The difluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methylated derivatives.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its difluoromethyl groups are particularly useful in studying fluorine-containing biomolecules.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure may interact with biological targets in ways that other compounds cannot, making it a valuable candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone exerts its effects is likely related to its ability to interact with specific molecular targets. The difluoromethyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group may also play a role in forming hydrogen bonds with biological molecules, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
[3,5-bis(trifluoromethyl)-1H-pyrazole]: Similar in structure but with trifluoromethyl groups instead of difluoromethyl groups.
[3,5-dimethyl-1H-pyrazole]: Similar core structure but with methyl groups instead of difluoromethyl groups.
[5-cyclopropyl-1H-pyrazole-3-carboxylic acid]: Similar cyclopropyl-substituted pyrazole structure but with a carboxylic acid group.
Uniqueness
The uniqueness of 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone lies in its combination of difluoromethyl and hydroxyl groups, which provide distinct chemical and biological properties
Properties
Molecular Formula |
C12H12F4N4O2 |
|---|---|
Molecular Weight |
320.24 g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(5-cyclopropyl-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C12H12F4N4O2/c13-9(14)8-4-12(22,11(15)16)20(19-8)10(21)7-3-6(17-18-7)5-1-2-5/h3,5,9,11,22H,1-2,4H2,(H,17,18) |
InChI Key |
JYVSXFUIBJJICF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[1-(2-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide](/img/structure/B10973490.png)

![2-[1-(4-chloro-2-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10973504.png)

![N-methyl-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B10973530.png)


![N-(2,5-dimethoxybenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10973538.png)
![3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10973553.png)
![4-cyano-N-(2-methoxyphenyl)-3-methyl-5-[(4-phenylbutanoyl)amino]thiophene-2-carboxamide](/img/structure/B10973558.png)

![3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B10973565.png)
![methyl (2E)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10973568.png)

